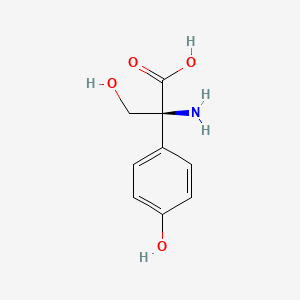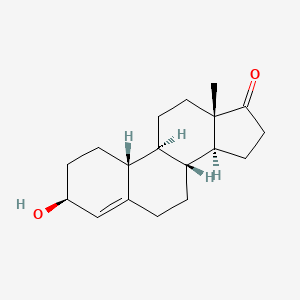
19-Norandrost-4-ene-3b-ol-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Norandrost-4-ene-3b-ol-17-one is a prohormone that converts to nandrolone, an anabolic-androgenic steroid. This compound is known for its muscle-building properties and is often used in bodybuilding and athletic performance enhancement . It is derived from nortestosterone and is recognized for its ability to promote lean muscle mass and improve physical performance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 19-Norandrost-4-ene-3b-ol-17-one typically involves the chemical modification of dehydroepiandrosterone (DHEA). The process includes several steps such as oxidation, reduction, and esterification to achieve the final product . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques like continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. These methods ensure high efficiency and consistency in the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, chloroform.
Major Products: The major products formed from these reactions include various nandrolone derivatives, which are used for different therapeutic and performance-enhancing purposes .
Wissenschaftliche Forschungsanwendungen
19-Norandrost-4-ene-3b-ol-17-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anabolic steroids.
Biology: Studied for its effects on muscle growth and recovery.
Medicine: Investigated for its potential in treating muscle-wasting diseases and hormone replacement therapy.
Industry: Utilized in the production of performance-enhancing supplements
Wirkmechanismus
The compound exerts its effects by converting to nandrolone in the body. Nandrolone binds to androgen receptors, promoting protein synthesis and muscle growth. It also enhances nitrogen retention and red blood cell production, contributing to improved endurance and recovery . The molecular targets include androgen receptors and pathways involved in muscle hypertrophy and repair .
Vergleich Mit ähnlichen Verbindungen
- 19-Norandrostenedione
- 19-Norandrostenediol
- Nandrolone Decanoate
- Nandrolone Phenylpropionate
Comparison: 19-Norandrost-4-ene-3b-ol-17-one is unique due to its specific conversion pathway to nandrolone, which provides a balanced anabolic to androgenic effect. Unlike other similar compounds, it has a lower risk of androgenic side effects, making it a preferred choice for those seeking muscle growth without significant androgenic effects .
Eigenschaften
CAS-Nummer |
15396-48-2 |
|---|---|
Molekularformel |
C18H26O2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-16,19H,2-9H2,1H3/t12-,13-,14+,15+,16-,18-/m0/s1 |
InChI-Schlüssel |
KOZHWRYZCHJCTL-MTLKIPAASA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C[C@H](CC[C@H]34)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(CCC34)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


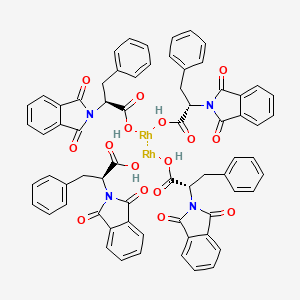



![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)

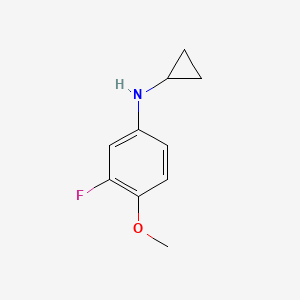

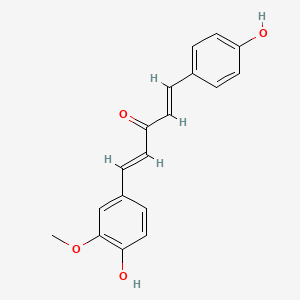
![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)
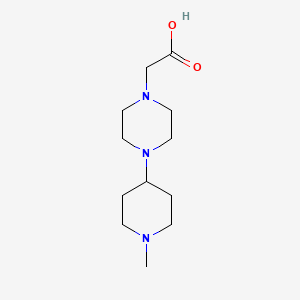
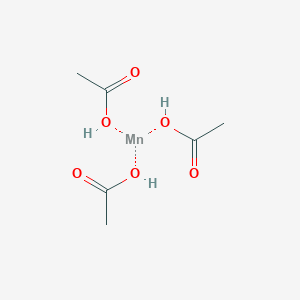
![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
